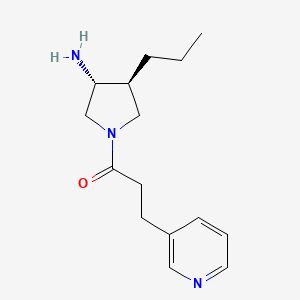

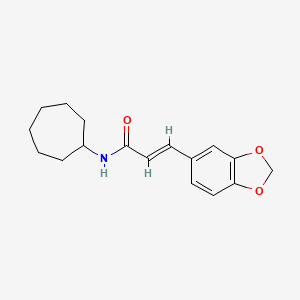

(3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves asymmetric 1,3-dipolar cycloaddition reactions, a method that allows for the construction of complex and chiral molecular frameworks efficiently. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was synthesized through a 1,3-dipolar cycloaddition reaction followed by reduction processes, showcasing the versatility and effectiveness of such synthetic routes in producing pyrrolidine derivatives with desired stereochemistry (Kotian et al., 2005).

Wissenschaftliche Forschungsanwendungen

Pyrrole and Pyrrolidine Chemistry

Pyrrolidine derivatives, including compounds like (3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine, represent a key class of heterocyclic compounds with wide-ranging applications in chemical synthesis and material science. These compounds are pivotal in the synthesis of biologically important molecules and advanced materials. Pyrrole, a five-membered aromatic heterocycle, and its derivatives such as pyrrolidines, are fundamental units in many important biological molecules like heme and chlorophyll. Their extensive use in synthetic chemistry is attributed to the unique reactivity of the nitrogen atom in the ring, which enables the formation of various functional derivatives including aldehydes, ketones, acids, esters, and more. These derivatives find applications in solvents, dyes, and as intermediates in the synthesis of complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000).

Asymmetric Synthesis

The field of asymmetric synthesis has greatly benefited from pyrrolidine derivatives. For instance, enantioselective A(3) reactions using secondary amines, including pyrrolidines, have been developed using copper iodide and acid-thiourea catalyst combinations. This methodology allows for the synthesis of propargylamines with high enantiomeric excesses, showcasing the utility of pyrrolidine derivatives in the creation of chiral molecules, which are essential in pharmaceuticals and agrochemicals (Chen Zhao & D. Seidel, 2015).

Pharmacological Research

While focusing on non-drug-related applications, it's worth noting that pyrrolidine derivatives have been extensively explored in pharmacological research for their potential in treating various diseases. For instance, certain pyrrolidine derivatives have been identified as high-affinity antagonists for specific receptors, demonstrating the broad potential of these compounds in biomedical research. However, details on drug use, dosage, and side effects are excluded as per the requirements (S. Grimwood et al., 2011).

Material Science

In material science, pyrrolidine derivatives have contributed to the development of conducting polymers. Polypyrroles, for example, are synthesized from pyrrole derivatives and have been used to create highly stable, electrically conducting films. These materials have applications in electronics, energy storage, and sensors, illustrating the versatility of pyrrolidine derivatives in creating advanced functional materials (L. R. Anderson & Kou-Chang Liu, 2000).

Eigenschaften

IUPAC Name |

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-4-13-10-18(11-14(13)16)15(19)7-6-12-5-3-8-17-9-12/h3,5,8-9,13-14H,2,4,6-7,10-11,16H2,1H3/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQSGZEOOVEHK-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)